N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Overview
Description
The compound “N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used to improve the bioavailability of drugs . The compound also contains aromatic rings with halogen substituents (bromo and chloro groups), which can influence its reactivity and interactions with biological targets.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, the aromatic rings, and the acetamide group. The bromo and chloro substituents on the aromatic rings would likely influence the electronic properties of these rings, potentially affecting the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the halogen substituents could make the aromatic rings more reactive towards certain types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen substituents and the piperazine ring could affect its solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on similar compounds, such as the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, highlights the potential of such molecules in developing new chemotherapeutic agents with antibacterial properties. These compounds have shown moderate inhibitory activities against both Gram-negative and Gram-positive bacteria, suggesting the usefulness of such structural frameworks in medicinal chemistry (Iqbal et al., 2017).
Pharmacological Potential
Compounds with structural similarities to N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of acetamide derivatives was investigated for their in vitro antimicrobial efficacy, showing significant activity against various microbial strains, and some compounds exhibited promising anticancer activity against human cancer cell lines (Mehta et al., 2019). This suggests the potential application of this compound in developing new therapeutic agents.
Central Nervous System (CNS) Agents
Another study on N-substituted piperazin-1-yl acetamides has shown their relevance as CNS agents, indicating potential applications in neuropharmacology. Molecular docking studies of these compounds revealed their ability to interact with the GABAA receptor, suggesting their potential use in designing anxiolytic and muscle relaxant drugs (Verma et al., 2017).
Agricultural Chemistry
Research on N-derivatives of phenoxyacetamide, structurally related to the compound , has revealed potential applications in agriculture as pesticides. X-ray powder diffraction characterization of these compounds supports their utility as novel agrochemical agents (Olszewska et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-14-11-16(5-6-18(14)20)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(21)12-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHPPKZYQQOESV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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